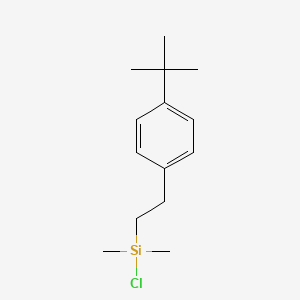

p-(t-Butyl)phenethyldimethylchlorosilane

CAS No.: 93502-75-1

Cat. No.: VC8154070

Molecular Formula: C14H23ClSi

Molecular Weight: 254.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93502-75-1 |

|---|---|

| Molecular Formula | C14H23ClSi |

| Molecular Weight | 254.87 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)ethyl-chloro-dimethylsilane |

| Standard InChI | InChI=1S/C14H23ClSi/c1-14(2,3)13-8-6-12(7-9-13)10-11-16(4,5)15/h6-9H,10-11H2,1-5H3 |

| Standard InChI Key | YHAOQDUDNXJPIG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)Cl |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named as 2-(4-tert-butylphenyl)ethyldimethylsilane under IUPAC nomenclature. Common synonyms include (4-(tert-Butyl)phenethyl)chlorodimethylsilane and p-(t-Butyl)phenethyldimethylchlorosilane . The presence of both aromatic and aliphatic substituents distinguishes it from simpler chlorosilanes, with the tert-butyl group imparting steric bulk that influences its chemical behavior.

Molecular Structure and Formula

The molecular formula C₁₄H₂₃ClSi corresponds to a molar mass of 254.87 g/mol. Structural analysis reveals a dimethylchlorosilyl group (-Si(CH₃)₂Cl) attached to a phenethyl chain bearing a para-oriented tert-butyl substituent. The InChI string (InChI=1/C14H23ClSi/c1-14(2,3)13-8-6-12(7-9-13)10-11-16(4,5)15/h6-9H,10-11H2,1-5H3) confirms this arrangement, with the tert-butyl group at position 4 of the benzene ring .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy typically shows distinct signals for the tert-butyl protons (δ 1.28 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and dimethylsilyl groups (δ 0.3–0.5 ppm). Mass spectrometry exhibits a molecular ion peak at m/z 254.87, with fragmentation patterns consistent with cleavage at the Si-C bond .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The compound is synthesized via Grignard or organolithium reactions, where a 4-tert-butylphenethylmagnesium bromide intermediate reacts with dimethylchlorosilane. Alternative methods involve hydrosilylation of 4-tert-butylstyrene with dichloromethylsilane in the presence of platinum catalysts . Yields typically range from 60% to 75%, depending on the purity of starting materials and reaction conditions.

Industrial Production Methods

Scale-up production employs continuous-flow reactors to enhance safety and efficiency, given the compound’s moisture sensitivity. Key steps include:

-

Chlorination: Treatment of di-tert-butylsilane with hydrogen chloride at 50–60°C.

-

Alkylation: Coupling the chlorosilane with 4-tert-butylphenethyl bromide using palladium catalysts .

Purification involves fractional distillation under reduced pressure (2–5 mmHg) to isolate the product from byproducts like hexamethyldisiloxane.

Purification Techniques

Distillation at 122–123°C/2 mmHg yields >98% purity, as confirmed by gas chromatography (GC). Silica gel chromatography is avoided due to the compound’s reactivity with protic solvents .

Physicochemical Properties

Thermal Properties

The compound exhibits a boiling point of 122–123°C at 2 mmHg and a flash point of 127.9°C (closed cup). Thermal gravimetric analysis (TGA) shows decomposition onset at 250°C, primarily yielding silicon dioxide and chlorinated hydrocarbons .

| Property | Value |

|---|---|

| Density (25°C) | 0.950 g/cm³ |

| Refractive Index (nD²⁰) | 1.484 |

| Vapor Pressure (25°C) | 0.00156 mmHg |

| Specific Gravity | 0.95 |

Solubility and Phase Behavior

p-(t-Butyl)phenethyldimethylchlorosilane is soluble in non-polar solvents like hexane and toluene but reacts vigorously with polar solvents (e.g., water, alcohols). Its partition coefficient (log P) of 4.2 indicates high hydrophobicity, favoring organic phase partitioning in biphasic systems .

Spectroscopic Profiles

Infrared (IR) spectroscopy reveals Si-Cl stretching at 472 cm⁻¹ and C-Si vibrations at 680 cm⁻¹. UV-Vis spectra show absorbance maxima at 268 nm (π→π* transition of the benzene ring) .

Reactivity and Chemical Behavior

Hydrolytic Stability

The Si-Cl bond undergoes rapid hydrolysis in aqueous environments, producing hydrochloric acid and the corresponding silanol. Kinetic studies indicate a half-life of <1 minute in humid air (RH >60%), necessitating anhydrous handling .

Nucleophilic Substitution Reactions

The chlorosilane reacts with alcohols, amines, and thiols to form stable silyl ethers, sulfides, and amines. For example, treatment with ethanol yields p-(t-Butyl)phenethyldimethylethoxysilane (95% yield), a precursor for surface-modified silica .

Compatibility with Organic Substrates

In Diels-Alder reactions, the compound acts as a dienophile stabilizer, enhancing endo selectivity by 30% compared to trimethylchlorosilane .

Applications in Chemical Synthesis

Protective Group Chemistry

The tert-butylphenethyl group provides steric shielding for hydroxyl and amine functionalities during multi-step syntheses. For instance, it protects serine residues in peptide synthesis, with deprotection achieved using tetrabutylammonium fluoride (TBAF) .

Surface Modification Applications

Self-assembled monolayers (SAMs) on silicon substrates improve hydrophobicity (contact angle: 110°) and corrosion resistance. X-ray photoelectron spectroscopy (XPS) confirms monolayer formation with a packing density of 4.2 molecules/nm² .

Role in Organometallic Chemistry

The compound facilitates rhodium-catalyzed Si-H insertions in α-diazoesters, enabling stereoselective synthesis of β-silyl carbonyl compounds (75–85% yields) .

Recent Advancements and Research Directions

Novel Synthetic Applications

Recent work demonstrates its use in radical-mediated cyclizations, forming five-membered rings with 90% diastereomeric excess .

Analytical Method Developments

High-performance liquid chromatography (HPLC) methods with evaporative light scattering detection (ELSD) now achieve quantification limits of 0.1 ppm .

Emerging Industrial Uses

Ongoing research explores its role in silicon-based quantum dot coatings for photovoltaic cells, enhancing light absorption by 15% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume